molecular formula C16H12FNO2S B2599358 4-(4-Fluorophenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid CAS No. 853902-04-2

4-(4-Fluorophenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid

Cat. No.: B2599358
CAS No.: 853902-04-2
M. Wt: 301.34
InChI Key: HYRNGOMMJVNASV-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid is a chemical compound that belongs to the class of benzothiazepines. Benzothiazepines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of a fluorophenyl group in this compound enhances its chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 4-(4-Fluorophenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazepine Ring: This step involves the cyclization of an appropriate precursor, such as 2-aminothiophenol, with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the benzothiazepine intermediate.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

4-(4-Fluorophenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as the corresponding amines or alcohols, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylates or esters.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(4-Fluorophenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the development of new chemical entities and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including cardiovascular disorders and neurological conditions.

    Industry: It is used in the development of specialty chemicals and pharmaceuticals, as well as in the production of advanced materials.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

4-(4-Fluorophenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid can be compared with other benzothiazepine derivatives, such as:

    Diltiazem: A well-known calcium channel blocker used in the treatment of hypertension and angina.

    Clotiazepam: A benzodiazepine derivative with anxiolytic and sedative properties.

    Benzothiazepine-2-carboxylic acid derivatives: Various derivatives with different substituents on the benzothiazepine ring, each exhibiting unique biological activities.

The uniqueness of this compound lies in its specific fluorophenyl substitution, which can enhance its chemical stability, biological activity, and pharmacokinetic properties compared to other similar compounds.

Properties

IUPAC Name

4-(4-fluorophenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO2S/c17-11-7-5-10(6-8-11)13-9-15(16(19)20)21-14-4-2-1-3-12(14)18-13/h1-8,15H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRNGOMMJVNASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=CC=CC=C2N=C1C3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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